molecular formula C5H12O2S2 B1657234 Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester CAS No. 55800-41-4

Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester

Cat. No.: B1657234
CAS No.: 55800-41-4
M. Wt: 168.3
InChI Key: GOPZNWBPYDZZFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester” is represented by the formula C5H12O2S2 . This indicates that the molecule is composed of 5 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms.


Physical and Chemical Properties Analysis

“this compound” has various physical and chemical properties. Its molecular formula is C5H12O2S2 and it has a molecular weight of 168.3 . Other properties such as boiling point, melting point, and density were not specified in the sources I found .

Properties

IUPAC Name

2-methyl-2-methylsulfonylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S2/c1-5(2,3)8-9(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZNWBPYDZZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262751
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55800-41-4
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55800-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (100 ml) was added to sodium 2-methyl-2-propanethiolate (7.83 g, 69.8 mmol), and the mixture was cooled to −60° C. or lower. A solution of methanesulfonyl chloride (6.77 ml, 87.0 mmol) in tetrahydrofuran (50 ml) was added dropwise to this suspension over 25 minutes. The reaction solution was gradually warmed to room temperature over 2 hours and stirred at room temperature for additional 1 hour. The reaction solution was diluted with dichloromethane (300 ml) and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and then concentrated under reduced pressure to afford S-tert-butyl methanesulfonothioate (Compound SP684) (11.17 g, 76%). The obtained compound was confirmed based on the compound data described in Non patent literature (Inorganic Chemistry, 2010, 49, 8637-8644).
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.83 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester
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Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester
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Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester
Reactant of Route 4
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester
Reactant of Route 5
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester
Reactant of Route 6
Reactant of Route 6
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester

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